NMS-P715

Kinase selectivity Off-target profiling Chemical probe validation

NMS-P715 is an orally bioavailable MPS1/TTK inhibitor that uniquely combines potent SAC override (EC50 65 nM) with exceptional kinome selectivity—sparing 57 of 60 kinases below 5 µM, including Aurora A/B, PLK1, and CDK1. It is the benchmark compound for mitotic checkpoint studies, validated in 127 cancer cell lines and synergistic with gemcitabine/cisplatin. Choose NMS-P715 for reliable, context-specific MPS1 inhibition where off-target activity cannot be tolerated.

Molecular Formula C35H39F3N8O3
Molecular Weight 676.7 g/mol
Cat. No. B1139135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMS-P715
Molecular FormulaC35H39F3N8O3
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C
InChIInChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43)
InChIKeyJFOAJUGFHDCBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMS-P715: Validated Selective MPS1/TTK Mitotic Checkpoint Inhibitor for Cancer Research Procurement


NMS-P715 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the mitotic kinase MPS1 (also known as TTK), a core regulator of the spindle assembly checkpoint (SAC) essential for proper chromosomal segregation [1]. It was developed by Nerviano Medical Sciences as a research probe to interrogate SAC biology and is characterized by its pyrazolo-quinazoline scaffold [2]. NMS-P715 is widely used as a tool compound to study mitotic catastrophe, aneuploidy, and tumor cell proliferation, with demonstrated efficacy in multiple preclinical cancer models including ovarian, pancreatic, colorectal, and glioblastoma xenografts [1].

Why NMS-P715 Cannot Be Replaced by Other In-Class MPS1 Inhibitors in Critical Research Applications


MPS1 inhibitors exhibit profound differences in biochemical potency, kinase selectivity, cellular SAC override efficacy, and in vivo tolerability that preclude simple substitution. For instance, while CFI-402257 (Ki = 0.09 nM) and BAY 1217389 (IC50 <10 nM) demonstrate sub-nanomolar to low-nanomolar biochemical potency, their selectivity profiles against the broader kinome differ markedly from NMS-P715 [1]. Conversely, AZ3146 exhibits weaker MPS1 inhibition (IC50 ~35 nM) and pronounced off-target activity against FAK, JNK1, JNK2, and Kit kinases [2]. Even closely related clinical candidates like S81694 and MPI-0479605 possess distinct pharmacophores, ATP-binding modes, and cellular response kinetics that can alter experimental outcomes . Researchers must therefore select a specific MPS1 inhibitor based on validated, context-specific quantitative performance metrics rather than assuming class-wide functional equivalence.

Quantitative Differentiation Evidence for NMS-P715 Versus Key MPS1 Inhibitor Comparators


Kinase Selectivity Profile: NMS-P715 Demonstrates High Specificity Against a Broad 60-Kinase Panel

NMS-P715 demonstrates high specificity for MPS1/TTK. In a biochemical kinase selectivity screening panel comprising 60 kinases, NMS-P715 exhibited no inhibition of any kinase below an IC50 of 5 µM. Only three kinases (CK2, MELK, and NEK6) were inhibited below 10 µM, and notably, NMS-P715 showed no activity against closely related mitotic kinases including PLK1, CDK1, Aurora A, Aurora B, or the SAC kinase BUB1 [1]. In contrast, the earlier MPS1 inhibitor AZ3146 (IC50 ~35 nM) exhibits significant off-target inhibition, reducing FAK, JNK1, JNK2, and Kit activity by 43%, 68%, 64%, and 58% respectively at concentrations relevant to cellular assays [2].

Kinase selectivity Off-target profiling Chemical probe validation

Binding Affinity and Biochemical Potency: NMS-P715 Ki of 0.99 nM Defines High-Resolution Target Engagement

NMS-P715 exhibits a binding inhibition constant (Ki) of 0.99 nM against recombinant MPS1, indicative of tight target engagement [1]. While its IC50 for MPS1 enzymatic inhibition is 182 nM, this apparent disconnect between Ki and IC50 is attributable to the high ATP concentration (8 µM) used in the biochemical assay, reflecting the compound's ATP-competitive mechanism [2]. For comparison, CFI-402257 displays a Ki of 0.09 ± 0.02 nM and IC50 of 1.2 nM, whereas MPI-0479605 demonstrates an IC50 of 1.8 nM with >40-fold selectivity [3].

Binding affinity Ki value Target engagement Biochemical potency

Cellular SAC Override Potency: NMS-P715 Achieves Functional Checkpoint Abrogation with EC50 of 65 nM

In a functional cellular assay measuring spindle assembly checkpoint (SAC) override, NMS-P715 promotes massive SAC bypass with a half-maximal effective concentration (EC50) of 65 nM in nocodazole-arrested U2OS osteosarcoma cells [1]. This functional readout is 2.8-fold more potent than the compound's biochemical IC50 (182 nM), reflecting amplified cellular sensitivity due to cumulative checkpoint disruption. Comparable cellular SAC override data are not uniformly reported across MPS1 inhibitor classes, limiting direct cross-compound comparison [2].

Spindle assembly checkpoint SAC override Cellular potency Mitotic catastrophe

Differential Selectivity Against Mitotic Kinases: NMS-P715 Spares PLK1, Aurora A/B, and CDK1 Unlike AZ3146

NMS-P715 exhibits no inhibitory activity against the mitotic kinases Aurora A, CDK2, or PLK1 at concentrations up to 10 µM [1]. This is a critical differentiation from AZ3146, which demonstrates meaningful off-target inhibition of FAK (43% inhibition), JNK1 (68% inhibition), JNK2 (64% inhibition), and Kit (58% inhibition) at screening concentrations [2]. Similarly, MPI-0479605, while potent (IC50 = 1.8 nM), exhibits >40-fold selectivity but still retains some off-target activity across the kinome [3].

Mitotic kinase selectivity PLK1 Aurora kinase CDK1 Off-target profiling

Mitotic Exit Acceleration: NMS-P715 Reduces Mitotic Duration with IC50 of 53 nM in Cellular Assays

Treatment of cells with NMS-P715 accelerates mitotic exit with an IC50 of 53 nM, accompanied by reduction of mitotic length, MPS1 dephosphorylation, chromosomal misalignment, delocalization of kinetochore components, and massive aneuploidization leading to cell death [1]. At 1 µM, NMS-P715 reduces the length of mitosis by approximately 3-fold in U2OS cells overexpressing YFP-α-tubulin . This cellular IC50 for mitotic acceleration (53 nM) is notably more potent than the biochemical IC50 (182 nM), highlighting the compound's functional amplification in living cells [2].

Mitotic timing Mitotic exit Cellular IC50 Aneuploidy

In Vivo Tumor Growth Inhibition: NMS-P715 Achieves 53% Xenograft Suppression with Acceptable Tolerability

In an A2780 human ovarian carcinoma xenograft model, oral administration of NMS-P715 at 90 mg/kg/day reduced tumor growth by 53% relative to vehicle controls without marked body weight loss or overt toxicity [1]. The compound exhibits an oral bioavailability of 37% at a 10 mg/kg dose in nude mice, with good pharmacokinetic properties supporting once-daily oral dosing . In comparison, CFI-402257 at 6.5 mg/kg reduces tumor growth in HCT116 and HT29 xenograft models, while BAY 1217389 demonstrates antitumor activity at unspecified doses in preclinical models [2].

In vivo efficacy Xenograft model Tumor growth inhibition Oral bioavailability

Validated Research Applications for NMS-P715 in Oncology and Chemical Biology


Kinase Selectivity Profiling and Chemical Probe Validation

NMS-P715 is ideally suited as a reference MPS1-selective inhibitor in kinase selectivity profiling panels due to its demonstrated inactivity against 57 of 60 tested kinases below 5 µM, including complete sparing of Aurora A/B, PLK1, and CDK1 [5]. Researchers validating new MPS1-targeting compounds can use NMS-P715 as a selectivity benchmark comparator, given its well-defined off-target profile restricted to only CK2, MELK, and NEK6 below 10 µM .

Spindle Assembly Checkpoint (SAC) Functional Studies

NMS-P715 is a validated tool for inducing SAC override in cellular models, with an established EC50 of 65 nM in nocodazole-arrested U2OS cells [5]. This defined functional potency enables precise dose-response experiments examining mitotic catastrophe, chromosome missegregation, and aneuploidy induction. The compound's 53 nM IC50 for mitotic exit acceleration provides an additional quantitative benchmark for time-lapse microscopy studies of mitotic progression .

Combination Therapy Synergy Screening with Chemotherapeutics

NMS-P715 has demonstrated synergistic antiproliferative effects when combined with gemcitabine or cisplatin in cholangiocarcinoma cell lines [5]. This validated combination activity supports the use of NMS-P715 in synergy screening platforms aimed at identifying rational MPS1 inhibitor–chemotherapy combinations. The compound's oral bioavailability (37% at 10 mg/kg) further enables in vivo combination studies in xenograft models .

Selective Growth Inhibition of Pancreatic Ductal Adenocarcinoma (PDAC) Models

NMS-P715 selectively inhibits the growth of human and murine PDAC cells while sparing adipose-derived human mesenchymal stem cells, which maintain chromosome stability upon exposure [5]. This differential sensitivity makes NMS-P715 a valuable tool for investigating MPS1 dependency in PDAC and for screening patient-derived models where SAC addiction may represent a therapeutic vulnerability. The compound inhibits proliferation across a panel of 127 cancer cell lines with IC50 values ranging from 0.192 to 10 µM, providing a broad activity baseline .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMS-P715

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.